molecular formula C10H14BrNO B2649254 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide CAS No. 1046816-28-7

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide

Cat. No.: B2649254
CAS No.: 1046816-28-7
M. Wt: 244.132
InChI Key: SOBVKHPOCMTNDS-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of benzoazepine, a seven-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with a suitable aldehyde or ketone under acidic conditions to form the azepine ring. The resulting intermediate is then subjected to bromination to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated azepine derivatives .

Scientific Research Applications

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors in the body. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in certain applications .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBVKHPOCMTNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-28-7
Record name 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol hydrobromide
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